2-{[(1-cyclopentyl-1H-pyrazol-4-yl)amino]methyl}benzoic acid
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Overview
Description
2-{[(1-cyclopentyl-1H-pyrazol-4-yl)amino]methyl}benzoic acid is a complex organic compound that features a benzoic acid core linked to a pyrazole ring through an aminomethyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1-cyclopentyl-1H-pyrazol-4-yl)amino]methyl}benzoic acid typically involves multi-step organic reactions. One common approach is the condensation of 1-cyclopentyl-1H-pyrazole-4-amine with a benzoic acid derivative under controlled conditions. The reaction may require the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-{[(1-cyclopentyl-1H-pyrazol-4-yl)amino]methyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic ring in the benzoic acid moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-{[(1-cyclopentyl-1H-pyrazol-4-yl)amino]methyl}benzoic acid has diverse applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-{[(1-cyclopentyl-1H-pyrazol-4-yl)amino]methyl}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(1-cyclopentyl-1H-pyrazol-4-yl)amino]methyl}phenol
- 2-{[(1-cyclopentyl-1H-pyrazol-4-yl)amino]methyl}aniline
- 2-{[(1-cyclopentyl-1H-pyrazol-4-yl)amino]methyl}benzamide
Uniqueness
2-{[(1-cyclopentyl-1H-pyrazol-4-yl)amino]methyl}benzoic acid is unique due to its specific structural features, such as the presence of both a benzoic acid moiety and a pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H19N3O2 |
---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
2-[[(1-cyclopentylpyrazol-4-yl)amino]methyl]benzoic acid |
InChI |
InChI=1S/C16H19N3O2/c20-16(21)15-8-4-1-5-12(15)9-17-13-10-18-19(11-13)14-6-2-3-7-14/h1,4-5,8,10-11,14,17H,2-3,6-7,9H2,(H,20,21) |
InChI Key |
FAGMDNFUCCKHSM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C=C(C=N2)NCC3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
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